
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide
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Overview
Description
“(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide” is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide” typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Hydroxylation and Methoxylation: Addition of hydroxyl and methoxy groups to the phenyl ring.
Formation of the Enamide: Reaction of the substituted phenyl ring with a cyano group and an amide group under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The bromo group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of advanced materials with specific electronic properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor in enzymatic studies.
Biomolecular Interactions: Study of interactions with proteins and nucleic acids.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical structure.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic molecules.
Agriculture: Potential application in the development of agrochemicals.
Mechanism of Action
The mechanism of action of “(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, disruption of protein-protein interactions, or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide
- (Z)-3-(3-bromo-4-hydroxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide
Uniqueness
The presence of the bromo, hydroxyl, and methoxy groups in “(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide” imparts unique electronic and steric properties, which may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-11-4-3-5-14(6-11)21-18(23)13(10-20)7-12-8-15(19)17(22)16(9-12)24-2/h3-9,22H,1-2H3,(H,21,23)/b13-7- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHWPYXFTBIGPI-QPEQYQDCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C(=C2)Br)O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C(=C2)Br)O)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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